

Application Note: Preclinical Pharmacokinetic Profiling of Tiflorex

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Compound of Interest

Compound Name: Tiflorex

Cat. No.: B1673494

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Introduction

Tiflorex, a stimulant amphetamine developed as an appetite suppressant, requires thorough pharmacokinetic (PK) evaluation to understand its absorption, distribution, metabolism, and excretion (ADME) profile.^[1] This document provides a detailed experimental design for a preclinical pharmacokinetic study of **Tiflorex** in a rodent model, intended for researchers in drug development and pharmacology. A comprehensive understanding of **Tiflorex**'s PK properties is crucial for determining its safety and efficacy, and for guiding potential clinical trial design.

Background

Tiflorex, also known as flutiorex, is structurally related to fenfluramine.^[1] Pre-existing data in rats indicates that **Tiflorex** is orally well-absorbed, with peak plasma concentrations achieved within 30 minutes of administration.^[2] The plasma half-life of the parent drug is approximately 7.5 hours, though some of its metabolites exhibit longer half-lives.^[2] The primary route of metabolism is S-oxidation, resulting in the formation of sulfoxides and sulfones of **Tiflorex** and its N-dealkylated metabolite, nortiflorex.^[2] Urinary excretion is the main elimination pathway.^{[1][2]} Despite good absorption, oral bioavailability is reported to be low, around 30%.^[2]

Experimental Design and Protocols

This protocol outlines a single-dose pharmacokinetic study in rats, with both intravenous (IV) and oral (PO) administration to determine key PK parameters, including bioavailability.

1. Study Objective

To characterize the pharmacokinetic profile of **Tiflorex** and its major metabolites in rats following a single intravenous and oral dose.

2. Test System

| Parameter | Specification |
|--------------------|--|
| Species | Sprague-Dawley Rat |
| Sex | Male and Female (equal numbers) |
| Age | 8-10 weeks |
| Weight | 200-250 g |
| Acclimation Period | Minimum 7 days |
| Housing | Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) |
| Diet | Standard chow and water ad libitum |

3. Study Design

| Group | Route of Administration | Dose (mg/kg) | Number of Animals (per time point) |
|-------|-------------------------|--------------|------------------------------------|
| 1 | Intravenous (IV) Bolus | 5 | 3 |
| 2 | Oral (PO) Gavage | 10 | 3 |

4. Dosing Preparation and Administration

- IV Formulation: **Tiflorex** will be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL. The formulation should be sterile-filtered.

- PO Formulation: **Tiflorex** will be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water to a final concentration of 2 mg/mL.
- Administration:
 - IV dose will be administered as a bolus via the tail vein.
 - PO dose will be administered via oral gavage.

5. Sample Collection

Blood samples (approximately 0.25 mL) will be collected from the jugular vein or other appropriate site into tubes containing an anticoagulant (e.g., EDTA).

- IV Group Sampling Times: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
- PO Group Sampling Times: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

6. Bioanalytical Method

Concentrations of **Tiflorex** and its primary metabolites (**nortiflorex**, **tiflorex** sulfoxide, **tiflorex** sulfone, **nortiflorex** sulfoxide, and **nortiflorex** sulfone) in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method should be validated for linearity, accuracy, precision, and selectivity.

7. Pharmacokinetic Data Analysis

Non-compartmental analysis will be used to determine the following pharmacokinetic parameters:

| Parameter | Description |
|------------|---|
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for the oral dose) |

Data Presentation

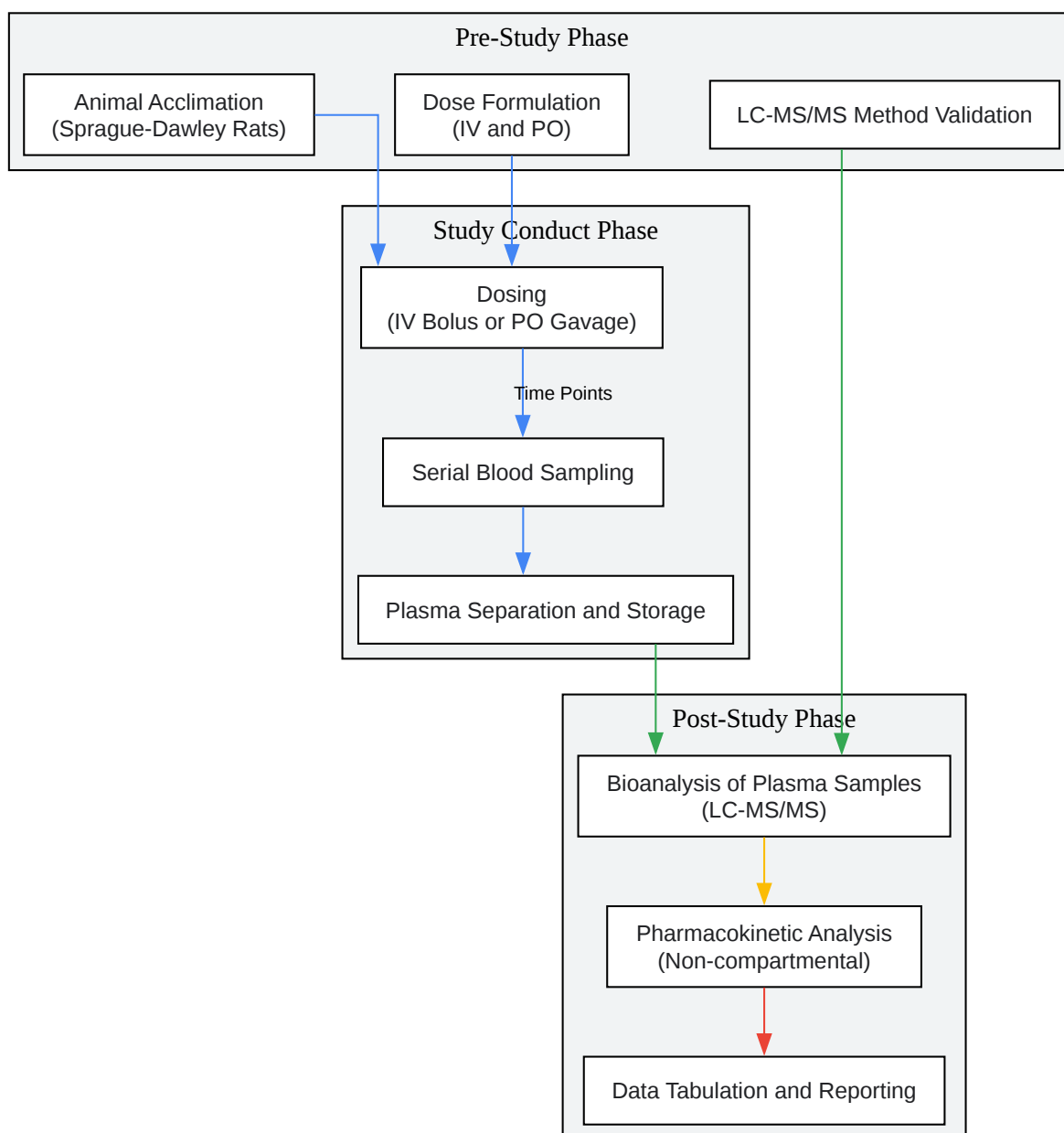
Table 1: Summary of **Tiflorex** Pharmacokinetic Parameters (Mean ± SD)

| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) |
|---------------------|-----------------------------|------------------------------|
| Cmax (ng/mL) | | |
| Tmax (h) | | |
| AUC(0-t) (ngh/mL) | | |
| AUC(0-inf) (ngh/mL) | | |
| t1/2 (h) | | |
| CL (L/h/kg) | | |
| Vd (L/kg) | | |
| F (%) | | |

Table 2: Summary of Major Metabolite Pharmacokinetic Parameters (PO Administration, 10 mg/kg) (Mean \pm SD)

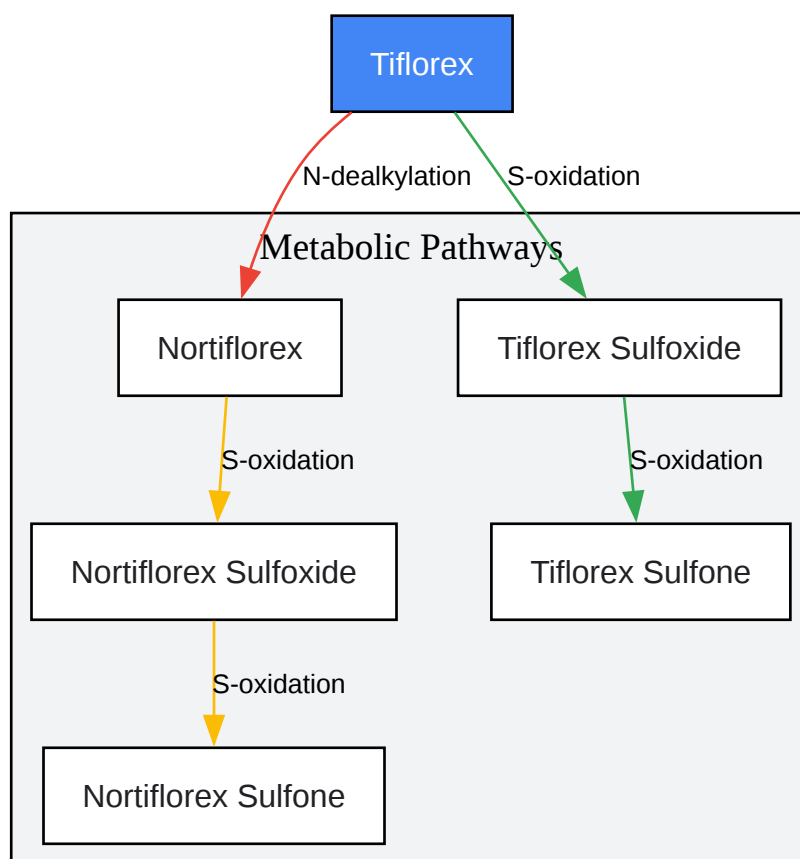
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng*h/mL) | t1/2 (h) |
|--------------------------|--------------|----------|-----------------------|----------|
| Nortiflorex | | | | |
| Tiflorex Sulfoxide | | | | |
| Tiflorex Sulfone | | | | |
| Nortiflorex Sulfoxide | | | | |
| Nortiflorex Sulfone | | | | |

Visualizations



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Caption: Experimental workflow for the **Tiflorex** pharmacokinetic study.



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Caption: Proposed metabolic pathway of **Tiflorex**.

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References

- 1. Tiflorex - Wikipedia [en.wikipedia.org]
- 2. The metabolism and kinetics of tiflorex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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